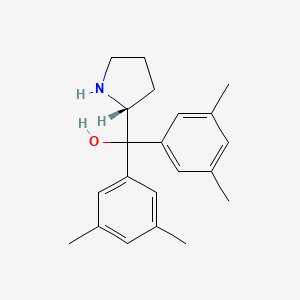
(R)-alpha,alpha-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol
Vue d'ensemble
Description
®-alpha,alpha-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol is a chiral compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a pyrrolidine ring attached to a methanol group, with two 3,5-dimethylphenyl groups providing steric hindrance and influencing its reactivity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha,alpha-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Attachment of the Methanol Group: The methanol group is introduced via a nucleophilic addition reaction, where a suitable nucleophile attacks a carbonyl carbon, followed by reduction.
Introduction of the 3,5-Dimethylphenyl Groups: These groups are usually introduced through Friedel-Crafts alkylation, where the pyrrolidine ring is alkylated with 3,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
®-alpha,alpha-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitro compounds, halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-alpha,alpha-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure products. Its steric and electronic properties make it suitable for catalyzing various reactions, including hydrogenation and cross-coupling.
Biology
In biological research, this compound can be used as a building block for designing molecules that interact with specific biological targets, such as enzymes or receptors. Its chiral nature allows for the study of stereoselective interactions in biological systems.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic effects. The presence of the pyrrolidine ring and aromatic groups can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development.
Industry
Industrially, ®-alpha,alpha-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol can be used in the synthesis of advanced materials, such as polymers and resins, where its structural features contribute to the material’s properties.
Mécanisme D'action
The mechanism by which ®-alpha,alpha-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol exerts its effects depends on its application. In catalysis, it acts as a chiral ligand, coordinating with metal centers to create an asymmetric environment that favors the formation of one enantiomer over the other. In biological systems, it may interact with specific molecular targets, such as enzymes, through hydrogen bonding, hydrophobic interactions, and steric effects, influencing the target’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-alpha,alpha-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol: The enantiomer of the compound, differing in the spatial arrangement of atoms.
alpha,alpha-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol: The racemic mixture containing both enantiomers.
alpha,alpha-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethane: Lacks the hydroxyl group, affecting its reactivity and interactions.
Uniqueness
®-alpha,alpha-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly valuable in asymmetric synthesis and stereoselective applications, where the configuration of the molecule can significantly influence the outcome of reactions and interactions.
This detailed overview provides a comprehensive understanding of ®-alpha,alpha-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol, covering its synthesis, reactions, applications, and unique features
Propriétés
IUPAC Name |
bis(3,5-dimethylphenyl)-[(2R)-pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-14-8-15(2)11-18(10-14)21(23,20-6-5-7-22-20)19-12-16(3)9-17(4)13-19/h8-13,20,22-23H,5-7H2,1-4H3/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIOBZPVLNQGIU-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2CCCN2)(C3=CC(=CC(=C3)C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C([C@H]2CCCN2)(C3=CC(=CC(=C3)C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732533 | |
| Record name | Bis(3,5-dimethylphenyl)[(2R)-pyrrolidin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948595-01-5 | |
| Record name | Bis(3,5-dimethylphenyl)[(2R)-pyrrolidin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-α,α-Bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Nitro-6-(trifluoromethyl)benzo[d][1,3]dioxol-2-one](/img/structure/B3338462.png)
![2-[4-(3-Methoxyphenyl)-1-piperazinyl]aniline](/img/structure/B3338468.png)






![11,12-Bis[N-(i-propyl)-1H-benzimidazolium-3-methylene]-9,10-dihydro-9,10-ethanoanthracene bis(trifluoromethanesulfonate)](/img/structure/B3338529.png)
![methyl 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B3338536.png)

